

# Application Notes and Protocols for Intravitreal Injection of Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravitreal (IVT) administration of antisense oligonucleotides (ASOs). The information is compiled from preclinical studies and clinical trial data to guide researchers and drug development professionals in the effective and safe delivery of ASO therapeutics to the eye.

# **Introduction to Intravitreal ASO Delivery**

Antisense oligonucleotides are a promising class of therapeutics for various ocular diseases, particularly those with a genetic basis.[1][2] By targeting RNA, ASOs can modulate gene expression to correct splicing defects, reduce the production of harmful proteins, or alter other cellular processes.[1][3] Intravitreal injection is the most common and direct method for delivering ASOs to the retina and vitreous humor, bypassing systemic circulation and minimizing off-target effects.[1][2] This route of administration allows for high local concentrations of the therapeutic agent in the target ocular tissues.[1][2]

However, the procedure is invasive and carries risks such as infection (endophthalmitis), inflammation, retinal detachment, and cataract formation.[4] Therefore, strict aseptic techniques and well-defined protocols are crucial for both preclinical and clinical applications.

## **Quantitative Data Summary**



The following tables summarize key quantitative parameters from preclinical and clinical studies of intravitreal ASO administration.

Table 1: Preclinical Intravitreal ASO Injection Parameters

| Animal Model         | ASO Dose                  | Injection<br>Volume | Resulting Concentration/ Observation                                                                                    | Reference |
|----------------------|---------------------------|---------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Cynomolgus<br>Monkey | 11, 57, or 115 μ<br>g/eye | Not Specified       | Vitreous: 80 nM<br>to ~1.5 μM (3<br>days post-<br>injection); Retina:<br>50 nM to 1.1 μM<br>(2 days post-<br>injection) | [4]       |
| Mouse                | 60 μg                     | Not Specified       | Pseudoexon<br>skipping<br>observed up to<br>30 days after<br>injection.[5]                                              | [5]       |
| Mouse                | 20 μg                     | 2 μL                | Not Specified                                                                                                           | [6]       |
| Rabbit               | 500 μg                    | 50 μL               | Not Specified                                                                                                           | [7]       |

Table 2: Clinical Dosing of Sepofarsen (ASO for Leber Congenital Amaurosis Type 10)



| Trial Phase                   | Loading<br>Dose     | Maintenanc<br>e Dose | Injection<br>Volume | Dosing<br>Frequency                                      | Reference |
|-------------------------------|---------------------|----------------------|---------------------|----------------------------------------------------------|-----------|
| Phase 1/2                     | 160 μg or 320<br>μg | 80 µg or 160<br>µg   | 50 μL               | 3 monthly injections for maintenance                     | [3][8]    |
| Phase 2/3<br>(ILLUMINATE<br>) | 80 μg or 160<br>μg  | 40 μg or 80<br>μg    | Not Specified       | Initial injection, then at 3 months, then every 6 months | [9]       |
| Pediatric Trial<br>(<8 years) | Not Specified       | Not Specified        | Not Specified       | Initial injection, then a 6-monthly schedule is planned  | [10]      |

# **Experimental Protocols**

## **Preclinical Protocol: Intravitreal Injection in Mice**

This protocol is adapted from established methods for ASO delivery to the mouse retina.[4][5] [11][12][13]

#### Materials:

- ASO solution: Resuspend ASO in sterile 1x Phosphate-Buffered Saline (PBS) or commercial saline.[13]
- Anesthetics: Isoflurane or other appropriate anesthetics.[4]
- Analgesic: Carprofen (50 mg/ml stock).[4][13]
- Topical agents: Tropicamide ophthalmic solution, antibiotic ointment (e.g., PRED-G, TobraDex).[4][13]
- Injection equipment:



- Stereomicroscope[4]
- 10 μL Hamilton syringe with a 33G or 34G blunt-ended needle.[4][13]
- 1 mL syringe with a 30G needle[4][13]
- Forceps (Dumont #5 and #5 curve 45-degree)[4]
- Microdissection scissors[4]
- General supplies: Sterile gauzes, 70% ethanol, sterile deionized water, heat pad.[4][13]

#### Procedure:

- Animal Preparation:
  - Weigh the mouse to calculate the correct dose of analgesic.[11][12]
  - Administer carprofen (typically 1:100 dilution in saline, inject 10 μL per gram of body weight) or provide in drinking water 24 hours prior.[4][13]
  - Anesthetize the mouse using isoflurane in an induction chamber.[11][12]
  - Place the anesthetized mouse under the stereomicroscope and maintain anesthesia via a nose cone.[11][12]
  - Instill one drop of tropicamide to dilate the pupil.[13]
- Injection:
  - Using forceps, gently grasp the conjunctiva.[4][11]
  - With a 1 mL syringe and a 30G needle, create a small puncture hole in the sclera, avoiding any visible vasculature.[4][6]
  - Carefully insert the blunt-ended needle of the Hamilton syringe (loaded with 2 μL of ASO solution for an adult mouse) through the puncture hole into the vitreous cavity.[4][6]
  - Slowly inject the solution.[4]



- Hold the needle in place for a few seconds to prevent reflux, then slowly withdraw it.[11]
   [12]
- Post-Procedure Care:
  - Apply a small amount of antibiotic ointment to the injected eye.[4][12]
  - Place the mouse in a clean cage on a heat pad to recover from anesthesia.[4][12]
  - o Monitor the animal until it has fully recovered.

## Clinical Protocol: Intravitreal Injection of ASOs

This protocol is a synthesis of best practices for intravitreal injections in a clinical setting.[4][6] [10][11][14][15]

Patient Preparation and Anesthesia:

- Informed Consent: Ensure the patient has provided informed consent after a thorough explanation of the procedure, risks, and benefits.[14]
- Patient Verification: Confirm the correct patient, eye, and medication. For bilateral injections, use separate medication vials and instruments for each eye.[4][5]
- Anesthesia:
  - Instill topical anesthetic drops.[4][6][11]
  - Additional anesthesia, such as anesthetic-soaked cotton swabs, lidocaine gel, or a subconjunctival injection, may be used based on physician preference and patient needs.
     [5]

Aseptic Technique and Injection Procedure:

• Hand Hygiene and Personal Protective Equipment: The physician should perform thorough hand washing and wear sterile gloves. A face mask for the physician and assistant is recommended to minimize contamination from respiratory droplets.[4][8][14]



#### · Disinfection:

- Apply 5% povidone-iodine solution to the conjunctival sac, eyelids, and lashes.[4][6][11]
   Allow for adequate contact time (at least 30 seconds).[8][15]
- If a gel anesthetic is used, apply povidone-iodine both before and after the gel application.
- Eyelid Retraction: Insert a sterile eyelid speculum to prevent the eyelids and lashes from contacting the injection site and needle.[6][11]
- Injection Site: The injection is typically performed in the inferotemporal quadrant, 3.5 to 4 mm posterior to the limbus in phakic patients and 3 to 3.5 mm in pseudophakic/aphakic patients.
   [4][11]

#### Injection:

- Using a sterile syringe (e.g., 1 mL) with a 30-gauge or smaller needle, gently inject the
   ASO solution (typically 0.05 mL) into the mid-vitreous cavity.[4][6][11]
- After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to minimize reflux.[4]

#### Post-Injection Monitoring:

- Intraocular Pressure (IOP): Check the patient's IOP shortly after the injection. A transient increase is common.[4]
- Retinal Perfusion: Assess for central retinal artery perfusion by having the patient count fingers or perceive hand motion.
- Patient Instructions: Instruct the patient on the signs and symptoms of potential complications (e.g., endophthalmitis, retinal detachment) and provide clear instructions on when and how to seek immediate medical attention.
- Follow-up: Schedule a follow-up appointment as per the clinical trial protocol or standard of care.





## **Visualizations**

# Experimental Workflow for Preclinical Intravitreal ASO Injection



Click to download full resolution via product page

Caption: Workflow for preclinical intravitreal ASO injection in mice.

### **Clinical Intravitreal ASO Administration Workflow**





Click to download full resolution via product page

Caption: Workflow for clinical intravitreal ASO administration.

# **Mechanism of Action: ASO-Mediated Splicing Correction**





Click to download full resolution via product page

Caption: ASO mechanism for correcting splicing defects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. magonlinelibrary.com [magonlinelibrary.com]
- 3. aao.org [aao.org]
- 4. Intravitreal Injection Technique: a primer [webeye.ophth.uiowa.edu]
- 5. archive.cehjournal.org [archive.cehjournal.org]
- 6. eyesustain.org [eyesustain.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. Intravitreal injection technique PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delivery of Antisense Oligonucleotides to the Mouse Retina Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]



- 12. ranzco.edu [ranzco.edu]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Steps for a Safe Intravitreal Injection Technique | Retinal Physician [retinalphysician.com]
- 15. A protocol for the retina surgeon's safe initial intravitreal injections PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intravitreal Injection of Antisense Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832266#intravitreal-injection-techniques-forantisense-oligonucleotides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com